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molecular formula C7H12N2O B145445 1-Azabicyclo[3.1.1]heptane-5-carboxamide CAS No. 133998-48-8

1-Azabicyclo[3.1.1]heptane-5-carboxamide

Cat. No. B145445
M. Wt: 140.18 g/mol
InChI Key: LHNDINWQPZMYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157160

Procedure details

Methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate (D4, 1.35 g, 0.0087 mole) was treated with 20M aqueous ammonia solution (25 ml) and the mixture stirred at room temperature for 2 days. The solution was saturated with potassium carbonate and shaken with chloroform (40 ml) The mixture separated into three layers. The chloroform solution contained some product, however the majority was in the middle layer. These two were combined and concentrated in vacuo and the residue then treated with toluene (60 ml) and again concentrated in vacuo to azeotrope out the water. The title compound (D12) remained as a white solid (1.07 g, 88%) m.p. 188°-1920° C.
Name
Methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:7][C:5]([C:8]([O:10]C)=O)([CH2:6]1)[CH2:4][CH2:3][CH2:2]2.[NH3:12].C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl>[N:1]12[CH2:7][C:5]([C:8]([NH2:12])=[O:10])([CH2:6]1)[CH2:4][CH2:3][CH2:2]2 |f:2.3.4|

Inputs

Step One
Name
Methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate
Quantity
1.35 g
Type
reactant
Smiles
N12CCCC(C1)(C2)C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into three layers
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue then treated with toluene (60 ml)
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
N12CCCC(C1)(C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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